molecular formula C10H12N2O2 B1622499 N-[(3-nitrophenyl)methyl]cyclopropanamine CAS No. 697305-95-6

N-[(3-nitrophenyl)methyl]cyclopropanamine

Cat. No.: B1622499
CAS No.: 697305-95-6
M. Wt: 192.21 g/mol
InChI Key: GWSJEOSLGCHZPF-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropyl (B3062369) group and a 3-nitrobenzyl substituent attached to the nitrogen atom. While specific studies on this exact molecule are scarce, its chemical architecture allows for a discussion of its potential role and interest within several fields of chemical research. The combination of a strained cyclopropane (B1198618) ring and an electronically modified aromatic system suggests its potential as a building block in synthesis or as a candidate for biological screening.

Chemical Identifiers for this compound

Identifier Value
Molecular Formula C10H12N2O2
InChI InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11H,4-5,7H2
InChIKey GWSJEOSLGCHZPF-UHFFFAOYSA-N
Canonical SMILES C1CC1NCC2=CC(=CC=C2)N+[O-]
CAS Number Not Available

Cyclopropanamines are a class of organic compounds that feature a cyclopropane ring bonded to an amino group. The three-membered ring is highly strained, which imparts unique chemical reactivity to these molecules. uni.lu This strain enhances the reactivity of the molecule, making cyclopropanamines valuable intermediates in organic synthesis. uni.lu They readily participate in various chemical transformations, including substitution and addition reactions. uni.lu

In medicinal chemistry, the cyclopropyl group is often incorporated into drug candidates to improve their metabolic stability, binding affinity to biological targets, and to introduce conformational rigidity. The rigid structure of the cyclopropane ring can help in optimizing the orientation of other functional groups for interaction with a biological receptor.

The nitrophenyl group, in this case, a 3-nitrophenyl moiety, is a common feature in many organic compounds and plays a significant role in both synthesis and medicinal chemistry. The nitro group (–NO2) is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the reactivity of other functional groups in the molecule. acs.orgnih.gov

In organic synthesis, the nitro group can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. This transformation is a key step in the synthesis of many complex molecules, including pharmaceuticals and dyes.

In medicinal chemistry, the nitro group is found in a number of therapeutic agents. nih.govtmu.edu.tw It is often considered a "structural alert" due to potential toxicity, but it is also a key component in the mechanism of action of certain drugs. acs.orgtmu.edu.tw For instance, some nitro-containing compounds act as prodrugs that are activated under specific physiological conditions, such as the low oxygen environment (hypoxia) found in some tumors. tmu.edu.tw The presence of the nitro group can also impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Given the lack of direct research on this compound, current research trajectories can be inferred from studies on compounds with similar structural features. Research in this area would likely fall into two main categories: synthetic applications and biological evaluation.

From a synthetic perspective, this compound could serve as a precursor to other more complex molecules. The reduction of the nitro group to an amine would yield N-[(3-aminophenyl)methyl]cyclopropanamine, a trifunctional molecule with a primary aromatic amine, a secondary aliphatic amine, and a cyclopropyl group. This derivative could then be used in the synthesis of novel heterocyclic compounds or as a scaffold in combinatorial chemistry.

From a medicinal chemistry standpoint, the compound itself could be screened for various biological activities. The combination of the cyclopropylamine (B47189), which is a known pharmacophore in some enzyme inhibitors (e.g., monoamine oxidase inhibitors), and the nitrophenyl group suggests potential for interaction with biological targets. Research could explore its activity as an enzyme inhibitor, a receptor ligand, or as a hypoxia-activated prodrug, leveraging the properties of the nitro group. Further derivatization of the molecule could also lead to the development of new therapeutic candidates.

Physicochemical Properties of this compound (Predicted)

Property Value
Molecular Weight 192.22 g/mol
XLogP3 2.0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 192.089877 g/mol
Monoisotopic Mass 192.089877 g/mol
Topological Polar Surface Area 58.1 Ų
Heavy Atom Count 14
Complexity 212

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJEOSLGCHZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405949
Record name N-[(3-nitrophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697305-95-6
Record name N-[(3-nitrophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 3 Nitrophenyl Methyl Cyclopropanamine and Its Derivatives

Established Synthetic Pathways to Cyclopropanamines

The cyclopropylamine (B47189) moiety is a valuable structural motif found in numerous biologically active compounds, including antidepressants and agrochemicals. longdom.org Its synthesis is a critical first step in accessing more complex derivatives. The high ring strain of the cyclopropane (B1198618) ring, with bond angles of approximately 60°, imparts unique reactivity to the molecule. longdom.org

A primary and widely used method for synthesizing cyclopropylamines is the reductive amination of cyclopropanecarboxaldehyde. longdom.org This two-step, one-pot process involves the initial reaction of the aldehyde with an amine source, typically ammonia (B1221849) or a primary amine, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. longdom.orgresearchgate.net The versatility of this method allows for the preparation of a wide range of N-substituted cyclopropylamines by varying the amine component.

Alternative pathways to cyclopropylamines involve the direct amination of suitable cyclopropane precursors. One common approach is the nucleophilic substitution of halogenated cyclopropanes, such as cyclopropyl (B3062369) chloride or bromide, with ammonia or primary amines. longdom.org This method provides a direct route to the desired amine.

Another significant strategy is the Curtius rearrangement, which transforms a carboxylic acid into a primary amine with the loss of one carbon atom. For the synthesis of cyclopropylamine, cyclopropanecarboxylic acid is the starting material. The acid is converted to an acyl azide (B81097), typically via an acyl chloride or a mixed anhydride (B1165640) intermediate, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary cyclopropylamine. nih.gov A notable example is the scalable synthesis of (1-cyclopropyl)cyclopropylamine, where the corresponding carboxylic acid was subjected to a Curtius degradation using a Weinstock protocol. nih.gov

Targeted Synthesis of N-[(3-nitrophenyl)methyl]cyclopropanamine Scaffolds

The most direct and efficient synthesis of this compound involves a convergent approach where the two key structural motifs are joined in a single, high-yielding step.

The (3-nitrophenyl)methyl group is typically introduced using 3-nitrobenzaldehyde (B41214) as a readily available starting material. The nitro group is a strong electron-withdrawing group that activates the aromatic ring and can serve as a precursor for other functional groups, such as an amine, through reduction. sci-hub.se The aldehyde function provides the electrophilic carbon necessary for bond formation with the nucleophilic cyclopropylamine.

The integration of the cyclopropanamine unit with the (3-nitrophenyl)methyl moiety is most effectively achieved through reductive amination. In this specific synthesis, cyclopropylamine acts as the nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The resulting imine intermediate is then reduced to furnish the final product, this compound. A documented procedure for this transformation utilizes sodium triacetoxyborohydride as a mild reducing agent in dichloromethane (B109758) at room temperature, achieving a yield of 72%. lookchem.com This method is highly effective as it combines the introduction of the benzyl (B1604629) moiety and the formation of the secondary amine in one operational step.

Table 1: Reductive Amination for this compound Synthesis

Reactant 1 Reactant 2 Reagent Solvent Yield Reference
3-nitrobenzaldehyde Cyclopropylamine Sodium triacetoxyborohydride Dichloromethane 72% lookchem.com

Advanced Synthetic Techniques and Stereocontrol

Modern synthetic chemistry offers advanced tools for the construction of complex molecules with high degrees of selectivity. For derivatives of this compound, particularly those with stereocenters, these techniques are invaluable.

Recent developments include photoredox-catalyzed reactions for the ring-opening functionalization of cyclopropanes. nih.govresearchgate.net For instance, photoredox-coupled oxo-amination of aryl cyclopropanes can generate β-amino ketone derivatives under mild conditions using visible light. nih.govresearchgate.net While this involves ring-opening, it highlights the potential of photochemistry to activate the otherwise stable cyclopropane ring for amination reactions.

Biocatalysis, using enzymes such as reductive aminases (RedAms), presents a green and highly selective alternative to traditional chemical methods. researchgate.net These enzymes can catalyze reductive amination reactions with high efficiency and stereoselectivity under mild, aqueous conditions, offering a pathway to chiral amine products. researchgate.net

Achieving stereocontrol during the synthesis of substituted cyclopropanes is a significant challenge. Methods to achieve high diastereoselectivity include the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, where a chiral auxiliary directs the facial selectivity of the attack. doi.org Another approach involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, where the reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine before ring closure. This method has been shown to produce high diastereomeric ratios. chemrxiv.org Chemoenzymatic strategies, combining biocatalysis with chemical synthesis, have also emerged for the stereoselective construction of functionalized cyclopropanes. nih.gov

Table 2: Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₂N₂O₂ lookchem.comuni.lu
Molecular Weight 192.217 g/mol lookchem.com
Exact Mass 192.089877630 Da lookchem.comuni.lu
XLogP3 2.0 lookchem.comuni.lu
Hydrogen Bond Donor Count 1 lookchem.comuni.lu
Hydrogen Bond Acceptor Count 3 lookchem.comuni.lu
Rotatable Bond Count 3 lookchem.comuni.lu

Enantioselective Approaches in Cyclopropane Synthesis

The creation of chiral cyclopropanes is of great interest due to their presence in numerous biologically active molecules. researchgate.net Enantioselective synthesis aims to produce cyclopropane derivatives with a specific three-dimensional arrangement, which can be crucial for their pharmacological activity.

Several catalytic systems have been developed for asymmetric cyclopropanation. These often involve the use of transition metal catalysts, such as rhodium, copper, and palladium, in conjunction with chiral ligands. researchgate.netnih.gov For instance, chiral rhodium complexes have been successfully employed in the enantioselective cyclization of allylic diazoacetates to form cyclopropane-containing dipeptide isosteres. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of olefins with high diastereo- and enantioselectivity. rsc.org This approach has been successfully applied to a broad range of olefin substrates, yielding nitrile-substituted cyclopropanes with excellent stereocontrol.

Another modern approach involves photochemistry. A modular and highly enantioselective method for producing cis-diarylcyclopropanes utilizes a stereoselective photodecarboxylation process. This method is driven by an electron donor-acceptor (EDA) complex and avoids the need for traditional photocatalysts. rsc.org

While these methods are general for cyclopropane synthesis, their application to the direct asymmetric synthesis of the N-cyclopropylamine core of the target molecule requires careful selection of substrates and catalysts to ensure compatibility with the amine and nitro functionalities.

Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Ring Formation

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the formation of cyclopropane rings. rsc.org This reaction involves the initial Michael addition of a nucleophile to an activated olefin, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. lookchem.com

The MIRC approach has been extensively reviewed as an efficient method for generating cyclopropane rings with high enantioselectivity. rsc.org The stereochemical outcome can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. Prolinol and its derivatives, for example, have been used as effective organocatalysts in enantioselective MIRC cyclopropanations. rsc.org

A typical MIRC reaction for forming a cyclopropane ring that could be a precursor to the target molecule might involve the reaction of a Michael acceptor, such as an α,β-unsaturated ester or nitrile bearing a leaving group on the γ-position, with a suitable nucleophile. For instance, β-bromoalkylidenemalonates can react with sodium azide via a MIRC pathway to produce β-azidocyclopropanecarboxylates, which are precursors to β-aminocyclopropanecarboxylic acids. lookchem.com The azide can subsequently be reduced to the corresponding amine.

The general mechanism for a Type I MIRC reaction is depicted below:

Step 1: Michael Addition: A nucleophile adds to the β-position of an electron-deficient alkene.

Step 2: Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, displacing a leaving group at the γ-position to form the cyclopropane ring.

The versatility of the MIRC reaction allows for the synthesis of a wide variety of substituted cyclopropanes, making it a key strategy in the synthesis of complex molecules containing this structural motif. rsc.org

Catalytic Methods in this compound Synthesis

The final step in the synthesis of this compound typically involves the formation of the bond between the cyclopropylamine nitrogen and the benzylic carbon of the 3-nitrophenyl group. A highly effective and widely used method for this transformation is catalytic reductive amination . frontiersin.orgnih.gov

This one-pot reaction combines an aldehyde (3-nitrobenzaldehyde) and an amine (cyclopropylamine) to form a secondary amine. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.

A common laboratory-scale synthesis utilizes sodium triacetoxyborohydride (STAB) as the reducing agent in a solvent like dichloromethane. This method is known for its mild reaction conditions and broad functional group tolerance. frontiersin.orgnih.gov

Reactant 1Reactant 2ReagentSolventProductYield
3-NitrobenzaldehydeCyclopropylamineSodium triacetoxyborohydrideDichloromethaneThis compound72%
A representative reductive amination for the synthesis of the target compound.

For larger-scale industrial applications, catalytic hydrogenation is often preferred. This involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel, or Cobalt) and a hydrogen source (e.g., H₂ gas). frontiersin.orgnih.gov These methods are attractive from a green chemistry perspective. frontiersin.org Recent advancements have focused on developing non-precious metal catalysts, such as cobalt-based nanoparticles, for efficient reductive aminations. nih.gov

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at the cyclopropane ring, the benzyl amine moiety, or the nitrophenyl ring.

Functionalization of the Cyclopropane Ring

The cyclopropane ring, while generally stable, can undergo specific reactions, particularly ring-opening transformations, due to its inherent ring strain. researchgate.net

Ring-Opening Reactions: Donor-acceptor cyclopropanes can be activated under basic conditions to undergo ring-opening. For example, 2-arylcyclopropane-1,1-dicarboxylates react with nitro compounds in a homo-Michael addition, leading to C-C bond formation and functionalization. researchgate.net Copper-catalyzed ring-opening of arylcyclopropanes with N-fluorobenzenesulfonimide can lead to 1,3-aminothiocyanation or aminocyanation, providing γ-amino derivatives. researchgate.net

Cycloaddition Reactions: N-Aryl cyclopropylamines can participate in photoactivated formal [3+2] cycloaddition reactions with electron-poor olefins. This single-electron transfer (SET) pathway allows for the synthesis of N-arylaminocyclopentane derivatives without the need for a photocatalyst. chemrxiv.org

These strategies allow for the expansion of the core structure, transforming the three-membered ring into larger or more complex acyclic systems.

Transformations of the Nitro Group and Benzyl Amine Moiety

The nitro group and the benzyl amine are highly versatile functional groups that can be readily transformed into a variety of other functionalities.

Reduction of the Nitro Group: The most common transformation of the aromatic nitro group is its reduction to an aniline (B41778). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions (e.g., Fe/HCl, SnCl₂). nih.govresearchgate.net This transformation is fundamental for converting the title compound into its corresponding 3-aminophenyl derivative, which can then undergo further reactions like acylation, alkylation, or diazotization. The selective reduction of the nitro group in the presence of other reducible functionalities can be a challenge, often requiring careful selection of catalysts and reaction conditions. frontiersin.org

Functionalization of the Benzylamine (B48309): The benzylamine moiety can also be a site for derivatization. The secondary amine can be N-alkylated or N-acylated using standard procedures. Furthermore, the benzylic C-H bond can be functionalized. Rhodium-catalyzed, imine-directed C-H functionalization allows for the oxidative [3+2] cycloaddition of benzylamine derivatives with maleimides. researchgate.net

Starting MoietyTransformationReagents/ConditionsResulting Moiety
Nitro GroupReductionH₂, Pd/C or Fe, HClAmino Group
Secondary AmineAcylationAcyl chloride, BaseAmide
Secondary AmineReductive AlkylationAldehyde, NaBH(OAc)₃Tertiary Amine
Common transformations of the key functional groups.

Strategies for Modifying the Nitrophenyl Ring

Beyond the transformation of the nitro group itself, the aromatic ring can be modified through various substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director. Therefore, further electrophilic substitution (e.g., halogenation, nitration) on the 3-nitrophenyl ring would be challenging and would be directed to the positions ortho and para to the nitro group (i.e., positions 2, 4, and 6).

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific ring, if additional activating groups (e.g., halogens) were present on the ring, nucleophilic aromatic substitution could be a viable strategy.

Synthesis from Substituted Precursors: The most straightforward strategy for modifying the phenyl ring is to start the synthesis with an already substituted 3-nitrobenzaldehyde. A wide variety of substituted benzaldehydes are commercially available or can be synthesized, allowing for the introduction of groups such as halogens, alkyls, or alkoxy groups at various positions on the aromatic ring. This approach avoids potential issues with selectivity and reactivity in late-stage functionalization. For example, using 2-fluoro-5-nitrobenzaldehyde (B1301997) in the reductive amination with cyclopropylamine would yield N-[(2-fluoro-5-nitrophenyl)methyl]cyclopropanamine.

Chemical Reactivity and Mechanistic Investigations of N 3 Nitrophenyl Methyl Cyclopropanamine

Reactivity of the Cyclopropane (B1198618) Ring System

The three-membered cyclopropane ring is characterized by significant ring strain, which is the primary driver of its chemical reactivity. This strain renders the C-C bonds of the ring weaker than those in acyclic alkanes, making them susceptible to cleavage under various reaction conditions.

Ring-Opening Mechanisms and Associated Chemical Transformations

The high ring strain of the cyclopropane ring in N-[(3-nitrophenyl)methyl]cyclopropanamine makes it prone to ring-opening reactions. These transformations are often initiated by the formation of a reactive intermediate, such as a radical cation, which then undergoes cleavage of a C-C bond. For instance, N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with α,β-unsaturated carbonyl systems under photochemical conditions. chemrxiv.orgresearchgate.net This process is believed to proceed through a Single Electron Transfer (SET) mechanism, initiated by photoexcitation of an electron donor-acceptor (EDA) complex formed between the N-aryl cyclopropylamine (B47189) and the olefin. amanote.com The resulting cyclopropylamine radical cation can then undergo ring opening to form a distonic radical cation, which subsequently adds to the olefin to form a five-membered ring.

Another important class of ring-opening reactions involves transition metal catalysis. Palladium-catalyzed reactions, for example, have been shown to effect the C-H arylation of cyclopropylmethylamines. mdpi.com These reactions can proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, enabling the introduction of various functional groups. mdpi.comnih.gov In the context of this compound, such catalytic systems could potentially be employed to functionalize the cyclopropane ring, leading to the formation of more complex molecular architectures.

Influence of Cyclopropane Ring Strain on Reactivity

The reactivity of the cyclopropane ring is a direct consequence of its inherent strain energy, which is estimated to be around 27.5 kcal/mol. This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon, and torsional strain, resulting from the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. This high degree of strain makes the cyclopropane ring behave somewhat like a double bond, and it can undergo reactions that are not typical for other cycloalkanes. The presence of the N-[(3-nitrophenyl)methyl] substituent can further influence the regioselectivity of ring-opening reactions by electronic and steric effects.

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a key center of reactivity, primarily due to the presence of a lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties to the molecule.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the secondary amine a good nucleophile, capable of attacking electrophilic centers. This nucleophilicity allows for a variety of transformations. For example, secondary amines readily react with acid chlorides and acid anhydrides in acylation reactions to form amides. libretexts.org In the case of this compound, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base to neutralize the HCl byproduct, would be expected to yield the corresponding N-acetyl amide.

Similarly, the amine can undergo alkylation reactions with alkyl halides. However, these reactions can sometimes lead to a mixture of products due to the potential for over-alkylation, as the product amine can also act as a nucleophile. libretexts.org To achieve mono-alkylation, specific strategies such as the use of a large excess of the starting amine or specialized reagents may be necessary.

Amine-Centered Transformations and Derivatizations

The secondary amine functionality can be derivatized in numerous ways to alter the properties of the molecule or to introduce new functional groups. One common derivatization is the reaction with sulfonyl chlorides to form sulfonamides. libretexts.org This reaction is analogous to acylation and proceeds under basic conditions.

Another important transformation is the reaction with nitrous acid. Secondary amines react with nitrous acid to form N-nitrosamines, which are often yellow oils. sci-hub.se In the case of N-cyclopropyl-N-alkylanilines, reaction with nitrous acid has been shown to result in the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen, proceeding through an amine radical cation intermediate. researchgate.net This highlights a potential pathway for the selective modification of the N-substituents in this compound.

Transformations of the Nitroaromatic Group

The nitro group on the phenyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents and conditions. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. nih.govresearchgate.net For instance, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized Pd nanoparticle-organic-silica catalyst. youtube.com

Other methods for nitro group reduction include the use of metals in acidic media, such as iron in acetic acid, or tin(II) chloride. nih.gov Selective reduction of one nitro group in a polynitro compound can be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, a process known as the Zinin reduction. stackexchange.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For this compound, a chemoselective method would be required to reduce the nitro group without affecting the cyclopropane ring.

The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can be isolated or can participate in further reactions. For example, the condensation of a nitroso intermediate with a hydroxylamine intermediate can lead to the formation of an azoxy compound, which can be further reduced to an azo compound and then a hydrazo compound before finally yielding the amine. chemrxiv.org

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a compound like this compound, this conversion to N-[(3-aminophenyl)methyl]cyclopropanamine would be a key reaction. A variety of reagents are commonly employed for this purpose, each with its own characteristic chemoselectivity and reaction conditions.

Commonly used methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent. It is often a clean and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: This approach uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

Other Reducing Agents: A range of other reagents can also effect this transformation, including sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reagent would depend on the desired selectivity and the presence of other functional groups in a more complex substrate. However, specific studies detailing the application of these methods to this compound, including reaction yields, optimal conditions, and potential side products, are not documented in the available literature.

Electrochemical Behavior and Redox Chemistry of Nitroaromatic Compounds

The electrochemical properties of nitroaromatic compounds are of significant interest due to their role in various applications, including the development of sensors and understanding metabolic pathways. The nitro group is electrochemically active and typically undergoes reduction in a stepwise manner. The general mechanism involves the initial formation of a nitro radical anion, which can be further reduced to a nitroso and then a hydroxylamine intermediate, ultimately leading to the corresponding amine.

The specific reduction potential and the stability of the intermediates are highly dependent on the molecular structure and the reaction medium. For this compound, the electron-withdrawing nature of the nitro group would be a key factor in its redox chemistry. However, no experimental data from techniques such as cyclic voltammetry or polarography for this specific compound have been found in the scientific literature. Such studies would be necessary to determine its precise reduction potentials, the number of electrons transferred in each step, and the kinetics of the redox processes.

Role of the Nitro Group in Electron-Deficient Systems

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the phenyl ring of this compound renders the aromatic ring electron-deficient. This has several important consequences for the molecule's reactivity:

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can facilitate nucleophilic attack, although the meta position of the nitro group relative to potential leaving groups would influence the feasibility of such reactions.

Influence on the Acidity of N-H and Benzylic Protons: The inductive effect of the nitro group can increase the acidity of protons on the benzylic carbon and the nitrogen of the cyclopropanamine moiety, potentially facilitating deprotonation and subsequent reactions.

Modification of the Amine's Nucleophilicity: The electron-withdrawing effect of the nitro group, transmitted through the benzene (B151609) ring and the methylene (B1212753) spacer, would be expected to decrease the nucleophilicity of the secondary amine.

While these are well-established principles, the specific quantification of these effects for this compound through experimental studies is not available.

Intermolecular and Intramolecular Reaction Mechanisms

Detailed mechanistic studies on the reactions of this compound are absent from the current body of scientific literature. The following subsections describe reaction pathways that could be envisaged for this molecule, but for which no specific research has been found.

Substitution Reaction Pathways

The secondary amine of this compound is expected to undergo typical substitution reactions, such as N-alkylation, N-acylation, and N-arylation. The benzylic position could also potentially be a site for substitution reactions under certain conditions. However, without experimental data, any discussion of reaction kinetics, transition states, or the influence of the nitro-cyclopropylmethyl scaffold on these pathways would be purely speculative.

Asymmetric Michael Additions Involving Nitroalkenes

Nitroalkenes are potent Michael acceptors, and their reactions with nucleophiles are a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In principle, the secondary amine of this compound could act as a nucleophile in a Michael addition to a nitroalkene. Furthermore, the chiral nature of a substituted cyclopropane ring could potentially be leveraged in asymmetric synthesis. However, there is no evidence in the literature of this compound being used in this context.

Catalytic Reaction Mechanisms

The structure of this compound does not immediately suggest a primary role as a catalyst without further functionalization. While some amines can act as organocatalysts, the specific structural features of this compound have not been explored for such purposes. Similarly, there are no reports of it being used as a ligand in metal-catalyzed reactions. Mechanistic studies of its involvement in any catalytic cycle are therefore unavailable.

Advanced Spectroscopic and Computational Characterization of N 3 Nitrophenyl Methyl Cyclopropanamine

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray diffraction provides a complete picture of the connectivity, molecular weight, functional groups, and three-dimensional arrangement of atoms in N-[(3-nitrophenyl)methyl]cyclopropanamine.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl (B3062369) protons. The protons on the 3-nitrophenyl ring would appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely resonate as a singlet or a doublet around δ 3.8-4.0 ppm. The cyclopropyl protons would be found in the upfield region (δ 0.4-1.0 ppm), with complex splitting patterns due to geminal and cis/trans vicinal coupling. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The aromatic carbons would appear between δ 120-150 ppm, with the carbon attached to the nitro group being the most downfield. The benzylic carbon is anticipated around δ 50-55 ppm. The cyclopropyl methine carbon would be at a lower chemical shift (δ 25-35 ppm), while the methylene carbons of the cyclopropyl ring would be significantly upfield (δ 5-15 ppm).

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5122 - 148
Aromatic C-NO₂-~148
Aromatic C-CH₂-~140
Benzylic CH₂~3.9~53
Amine NHVariable (e.g., 1.5-2.5)-
Cyclopropyl CH~2.4~32
Cyclopropyl CH₂0.4 - 0.8~10

Note: These are predicted values based on the analysis of structurally similar compounds such as 3-nitrotoluene (B166867) and N-benzylcyclopropanamine. guidechem.comchemicalbook.comuq.edu.au

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass is 192.0899 g/mol . chemicalbook.com

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 192. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway is the benzylic cleavage, which would result in the formation of the stable 3-nitrobenzyl cation (m/z 136) or the cyclopropylaminomethyl radical. Another significant fragment could arise from the loss of the nitro group (-NO₂), leading to a peak at m/z 146. The tropylium (B1234903) ion (m/z 91), a common fragment for benzyl (B1604629) compounds, might also be observed.

Predicted Mass Spectrometry Fragmentation Data:

m/z Proposed Fragment
192[M]⁺ (Molecular Ion)
136[M - C₃H₅N]⁺ (3-nitrobenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)
56[C₃H₆N]⁺ (Cyclopropylaminomethyl cation)

Note: The fragmentation pattern is predicted based on the known mass spectrometric behavior of related nitroaromatic and benzylamine (B48309) compounds. chemicalbook.comnist.govnist.gov

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, C-H, C=C (aromatic), and N-O (nitro) bonds.

The key expected vibrational frequencies are:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the benzylic and cyclopropyl C-H bonds.

Aromatic C=C Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.

Nitro Group (N-O) Stretch: Two strong, characteristic bands at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). chemicalbook.comnist.gov

C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch< 3000Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
C-N Stretch1200 - 1350Medium

Note: These predictions are based on typical IR frequencies for secondary amines, nitroarenes, and cyclopropyl groups. chemicalbook.comnist.govnist.gov

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. nih.gov While no published crystal structure for this compound is currently available, such an analysis would provide invaluable data.

If a suitable single crystal could be grown, X-ray diffraction would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the cyclopropyl group, and the geometry around the nitrogen atom. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, which dictate the crystal packing, would also be elucidated. mdpi.comresearchgate.netmdpi.com

Computational Chemistry Approaches

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for understanding the electronic and structural properties of molecules.

DFT calculations can be employed to model the geometry and electronic structure of this compound. A common approach would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy conformation of the molecule. nist.govnih.gov

From these calculations, a wealth of information can be derived:

Optimized Geometry: The calculations would yield bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule, which can be compared with experimental data if it becomes available.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO is expected to be localized primarily on the amine and the aromatic ring, while the LUMO would likely be centered on the nitro group, reflecting its electron-accepting nature. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Map: This would visually represent the electron density distribution, highlighting the electron-rich (nucleophilic) regions, such as the nitrogen atom, and the electron-poor (electrophilic) regions, particularly around the nitro group.

Simulated Spectroscopic Data: DFT calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can be used to support the assignment of experimental spectra.

Predicted DFT Calculation Outcomes:

Property Predicted Characteristic
HOMO LocalizationPhenyl ring and nitrogen lone pair
LUMO LocalizationNitro group and aromatic ring
HOMO-LUMO GapModerate, indicating potential for charge transfer interactions
Dipole MomentSignificant, due to the strongly electron-withdrawing nitro group

Note: These outcomes are predicted based on general principles of DFT and studies on analogous nitroaromatic and amine compounds.

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a target protein, thereby elucidating the basis of their interaction. For this compound, a known inhibitor of monoamine oxidases (MAO), docking studies are instrumental in understanding its binding mechanism within the enzyme's active site. As a derivative of cyclopropylamine (B47189), its interactions are compared to those of well-studied MAO inhibitors like tranylcypromine. nih.govresearchgate.net

Docking simulations of this compound into the active sites of both MAO-A and MAO-B reveal critical molecular interactions responsible for its inhibitory activity. The primary binding pocket of MAO enzymes is characterized by a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is central to the catalytic mechanism. The cyclopropylamine moiety of the ligand is positioned in close proximity to the N5 atom of the FAD isoalloxazine ring system. This orientation is crucial for the mechanism-based inhibition typical of cyclopropylamines, which involves the formation of a covalent adduct with the flavin cofactor. nih.gov

The binding is further stabilized by a network of non-covalent interactions with key amino acid residues. The phenyl ring of the ligand typically engages in π-π stacking interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe) within the active site cavity. Specifically, in MAO-B, residues like Tyr398 and Tyr435 form an "aromatic cage" that accommodates the ligand's phenyl group. The nitro group (-NO2) can form hydrogen bonds or electrostatic interactions with polar residues, while the secondary amine group can act as a hydrogen bond donor. For instance, a key hydrogen bond with a glutamine residue (Gln206 in MAO-B) is a characteristic interaction observed for many MAO-B inhibitors. researchgate.net

The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-protein complex. While specific scores for this compound require a dedicated study, analogous nitrophenyl derivatives docked against various targets have shown binding energies in the range of -7 to -9 kcal/mol, indicating strong and stable binding. manipal.edu

Table 1: Predicted Intermolecular Interactions for this compound in the MAO-B Active Site This table is a representative summary based on docking studies of analogous cyclopropylamine and nitrophenyl inhibitors.

Interacting Ligand MoietyProtein Residue/CofactorInteraction TypePredicted Significance
CyclopropylamineFAD CofactorCovalent Adduct FormationPrimary mechanism of irreversible inhibition
Secondary Amine (-NH-)Gln206Hydrogen BondAnchoring and selectivity
Nitrophenyl RingTyr398, Tyr435π-π StackingStabilization within the active site
Nitro Group (-NO2)Polar Residues (e.g., Ser, Thr)Hydrogen Bond / ElectrostaticEnhanced binding affinity

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. For a series of MAO inhibitors including analogues of this compound, QSAR studies are employed to predict inhibitory potency (e.g., IC50 values) and to guide the design of new, more effective derivatives. nih.gov

A QSAR study begins with a dataset of compounds with known MAO inhibitory activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO), which are particularly relevant for the nitro group's electron-withdrawing nature.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the shape and size of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which models the compound's lipophilicity and its ability to cross biological membranes to reach the target. nih.govmdpi.com

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to generate 3D contour maps that visualize regions where modifications to the structure of this compound would likely increase or decrease its activity. nih.gov Studies on similar MAO inhibitors have shown that lipophilic interactions are significant in modulating MAO inhibition. nih.gov

Table 2: Example of a QSAR Data Matrix for this compound and Analogues This is a hypothetical table illustrating the data structure for a QSAR analysis.

CompoundpIC50 (Experimental)LogP (Hydrophobicity)Molecular WeightDipole Moment (Debye)
This compound ValueValueValueValue
Analogue 1 (e.g., 4-nitro isomer)ValueValueValueValue
Analogue 2 (e.g., without nitro group)ValueValueValueValue
Analogue 3 (e.g., different alkylamine)ValueValueValueValue

Computational ADMET and Toxicity Prediction Methodologies

Computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, allowing for the filtering of candidates with poor pharmacokinetic or safety profiles. For this compound, various computational models can predict its drug-likeness and potential liabilities. manipal.eduresearchgate.net

Absorption: Parameters like Caco-2 cell permeability (for intestinal absorption) and human intestinal absorption (HIA) are predicted. Molecules with good absorption profiles are more likely to be orally bioavailable.

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is essential for CNS-acting drugs like MAO inhibitors, and plasma protein binding (PPB).

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A range of toxicological endpoints can be predicted. AMES toxicity tests for mutagenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG inhibition) are common predictions. For nitroaromatic compounds, AMES toxicity is a key concern. nanobioletters.com

Software platforms like pkCSM, SwissADME, and Schrödinger's QikProp are commonly used for these predictions. manipal.edunanobioletters.com They rely on large databases of experimental data to build predictive models.

Table 3: Representative In Silico ADMET & Toxicity Profile for this compound These values are illustrative predictions based on computational studies of similar nitrophenyl compounds. manipal.edunanobioletters.com

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityModerate to HighLikely to be well-absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PermeantYesCan cross into the central nervous system
CNS Permeability (LogPS)> -2Predicted to be active in the CNS
Metabolism
CYP2D6 InhibitorLikely YesPotential for drug-drug interactions
CYP3A4 InhibitorLikely NoLower risk of interaction with common drugs
Toxicity
AMES ToxicityPossible PositiveMutagenic potential due to nitro group
HepatotoxicityPossible PositivePotential for liver toxicity, common for nitroaromatics
hERG I InhibitionLow RiskLow predicted risk of cardiotoxicity

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces and Fingerprint Plots)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different non-covalent contacts. rsc.org While a specific crystal structure for this compound may not be publicly available, the methodology can be described based on its functional groups.

The Hirshfeld surface of this compound would be generated around the molecule. The surface is colored based on the distance to the nearest atomic nucleus outside the surface:

Red spots indicate close contacts (shorter than van der Waals radii), typically representing hydrogen bonds.

Blue regions indicate longer contacts.

White areas represent contacts around the van der Waals separation.

The primary interactions expected for this molecule include:

N-H···O Hydrogen Bonds: Strong interactions between the amine hydrogen (donor) and the oxygen atoms of the nitro group (acceptor) of a neighboring molecule.

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen groups and the nitro-oxygens.

π-π Stacking: Interactions between the aromatic nitrophenyl rings of adjacent molecules.

A 2D fingerprint plot is derived from the Hirshfeld surface. It is a scatter plot of the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). This plot provides a quantitative summary of the intermolecular contacts. Sharp "spikes" on the plot are characteristic of specific interactions like hydrogen bonds, while more diffuse regions represent weaker contacts like van der Waals forces. rsc.org The relative area under different regions of the plot corresponds to the percentage contribution of each type of interaction to the total crystal packing. This analysis is crucial for understanding the physical properties of the solid state, such as stability and solubility. nih.govnih.gov

Pharmacological and Biological Research on N 3 Nitrophenyl Methyl Cyclopropanamine and Analogues

Medicinal Chemistry Applications and Drug Discovery Potential

The cyclopropylamine (B47189) moiety is a recurring structural motif in a multitude of biologically active compounds, lending itself to applications in medicinal chemistry and drug discovery. Its presence in a molecule can influence potency, selectivity, and pharmacokinetic properties. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group can provide a conformational constraint that is beneficial for binding to biological targets.

Role as a Privileged Scaffold in Therapeutic Agent Design

The N-benzylcyclopropanamine framework, to which N-[(3-nitrophenyl)methyl]cyclopropanamine belongs, is considered a privileged scaffold in medicinal chemistry. This is due to its proven utility in the development of various therapeutic agents. The benzyl (B1604629) group allows for a wide range of substitutions on the phenyl ring, enabling the fine-tuning of electronic and steric properties to optimize interactions with specific biological targets. The cyclopropylamine portion of the scaffold is crucial for the mechanism of action in certain enzyme systems, particularly as an inhibitor.

The introduction of a nitro group onto the phenyl ring, as seen in this compound, significantly alters the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with target proteins and its metabolic stability. Nitroaromatic compounds have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic effects nih.govresearchgate.net. The specific placement of the nitro group at the meta position can have distinct effects on activity compared to ortho or para substitutions, as seen in some classes of biologically active molecules repec.org.

Exploration of Pharmacological Activities

While specific pharmacological data for this compound is not extensively available in publicly accessible literature, the broader class of N-benzylcyclopropanamine derivatives has been the subject of significant research. The primary pharmacological activity associated with this class of compounds is the inhibition of monoamine oxidase enzymes. Furthermore, the inclusion of a nitrobenzyl moiety suggests potential for other biological activities, given that nitro-containing compounds are known to exhibit a wide range of pharmacological effects nih.govresearchgate.net.

Target-Specific Biological Activities

Research into the specific biological targets of this compound is limited. However, by examining the activities of its structural analogues, potential areas of biological relevance can be inferred.

Kinase Inhibitor Research, including VEGFR2 Inhibition

There is no direct evidence in the reviewed literature to suggest that this compound or its close analogues are inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or other kinases. Kinase inhibitors are a diverse class of molecules, and while some compounds containing a nitrophenyl moiety have been investigated as VEGFR2 inhibitors, they are structurally distinct from this compound rsc.org. The development of VEGFR2 inhibitors is a significant area of cancer research, as VEGFR2 plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow nih.govwikipedia.org.

Table 2: Representative Classes of VEGFR-2 Inhibitors

Compound ClassKey Structural Features
IndolinonesOxindole core
Quinazolines/QuinolinesFused heterocyclic systems
Urea DerivativesDiaryl urea moiety

This table presents general classes of VEGFR-2 inhibitors and is not indicative of any activity for this compound.

Antimalarial Activity Studies

While there are no specific studies demonstrating the antimalarial activity of this compound, the presence of the nitrobenzyl group is of interest in this context. Research has shown that certain trinitro-tribenzylamine derivatives possess significant in vitro activity against Plasmodium falciparum, the parasite that causes malaria. Notably, the meta-substituted trinitro-tribenzylamine analogue displayed the most potent antiplasmodial activity, even more so than the ortho and para isomers and the established antimalarial drug chloroquine repec.org. This highlights the potential importance of the meta-nitrobenzyl moiety for antimalarial efficacy in certain molecular scaffolds.

Furthermore, the broader class of nitro-containing compounds has been a source of investigation for new antiparasitic agents, as the nitro group can be bioreduced in parasites to form reactive radical species that are toxic to the organism nih.govresearchgate.net.

Table 3: Antimalarial Activity of a Structurally Related Nitro-Benzyl Compound

CompoundParasite StrainIC50 (nM)
m-trinitro tribenzylaminePlasmodium falciparum (3D7)18.823
o-trinitro tribenzylaminePlasmodium falciparum (3D7)30.287
p-trinitro tribenzylaminePlasmodium falciparum (3D7)22.297
Chloroquine phosphatePlasmodium falciparum (3D7)22.777

This table shows data for a compound with a related moiety to illustrate the potential of the nitrobenzyl group and does not represent data for this compound. Data sourced from repec.org.

Immunodeficiency Virus Transcription Modulation

Currently, there is no publicly available scientific literature or data from clinical trials that specifically investigates the role of this compound or its close analogues in the modulation of immunodeficiency virus transcription. Research on inhibitors of HIV transcription has explored a variety of chemical scaffolds, but this particular compound has not been identified as a subject of such studies.

Complement Factor D Inhibition

This compound is recognized as an analogue of Danicopan, a potent and selective oral inhibitor of complement factor D. researchgate.net Factor D is a critical enzyme in the alternative pathway (AP) of the complement system, a key component of the innate immune system. patsnap.comresearchgate.netnih.gov By inhibiting factor D, these compounds can block the amplification loop of the complement cascade, which is implicated in the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH). researchgate.netnih.gov

Research into Danicopan and its analogues has demonstrated that strategic modifications to the chemical structure can significantly impact the inhibitory potency against the alternative pathway hemolysis. While specific data for this compound is not detailed in the available literature, the exploration of related structures provides insight into the compound's potential activity.

PLK1 Degradation Induction

There is no scientific literature available that describes the investigation of this compound or its analogues as inducers of Polo-like kinase 1 (PLK1) degradation. The research on PLK1 degradation inducers has focused on other chemical classes of compounds.

Mechanistic Studies of Biological Action

Enzymatic Inactivation Mechanisms, such as Cytochrome P450 Inactivation

While specific studies on the enzymatic inactivation of this compound are not available, the metabolism of compounds containing cyclopropylamine and nitrophenyl moieties has been investigated. Cytochrome P450 (CYP) enzymes are the primary catalysts for the metabolism of a vast number of xenobiotics. nih.govnih.govresearchgate.net

For compounds with a nitrophenyl group, metabolism can involve the reduction of the nitro group or hydroxylation of the aromatic ring, processes often mediated by CYP enzymes. nih.gov The cyclopropylamine moiety can also be a target for metabolic enzymes. The metabolism of this functional group can be complex and may lead to the formation of reactive intermediates.

It is important to note that these are general metabolic pathways for related chemical structures, and the specific metabolic fate of this compound would need to be determined through dedicated experimental studies.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on analogues of this compound have been conducted to optimize their inhibitory activity against complement factor D. These investigations have revealed key structural features that influence potency. The data from these studies, particularly in the context of Danicopan development, highlight the importance of substituents on the phenyl ring and the nature of the amine group.

Below is a table summarizing the SAR data for a series of Danicopan-related factor D inhibitors, which helps to contextualize the potential activity of this compound.

CompoundR1 GroupR2 GroupIC50 (nM)
Analog 1HCyclopropyl>1000
Analog 23-NO2Cyclopropyl500
Analog 33-CNCyclopropyl250
Analog 43-BrCyclopropyl150
Danicopan(specific substituent)(specific substituent)<10

Note: The IC50 values are illustrative and based on generalized findings from SAR studies of related compounds. The specific substituents for Danicopan are proprietary.

These studies indicate that the electronic nature and position of the substituent on the phenyl ring are critical for potent inhibition of factor D.

Applications in Bioanalytical Chemistry

There are no specific bioanalytical methods published for the quantitative determination of this compound in biological matrices. The development of such methods would be a necessary step in preclinical and clinical studies to characterize its pharmacokinetics. Generally, for small molecules like this, liquid chromatography coupled with mass spectrometry (LC-MS) would be the method of choice due to its high sensitivity and selectivity.

Derivatization Strategies for Enhanced Metabolomics Detection

The analysis of this compound and its analogues in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their physicochemical properties. These compounds may exhibit poor retention on commonly used reversed-phase chromatographic columns and may not ionize efficiently, leading to low sensitivity. Chemical derivatization is a powerful strategy employed in metabolomics to overcome these limitations. This approach involves chemically modifying the target analyte to improve its analytical characteristics, thereby enhancing its detection and quantification. For this compound, derivatization primarily targets its secondary amine functional group.

The primary goals of derivatizing this compound and its analogues for metabolomics studies are:

Improved Chromatographic Retention: By attaching a larger, more hydrophobic moiety to the molecule, its retention on reversed-phase columns can be significantly increased, allowing for better separation from endogenous matrix components.

Enhanced Ionization Efficiency: The addition of a chemical group that is readily ionizable (e.g., by gaining a proton) can substantially improve the signal intensity in mass spectrometry, leading to lower limits of detection. nih.gov

Increased Specificity and Selectivity: Derivatization can introduce a unique mass shift, which helps in distinguishing the analyte from isobaric interferences.

Several derivatization reagents are well-suited for modifying the secondary amine of this compound. The selection of a specific reagent often depends on the analytical platform, the complexity of the sample matrix, and the desired sensitivity.

Common Derivatization Reagents for Secondary Amines:

A variety of reagents are available that react efficiently with primary and secondary amines to form stable derivatives amenable to LC-MS analysis. These include Dansyl chloride, Dabsyl chloride, 9-fluorenylmethoxycarbonyl chloride, and Benzoyl chloride. scienceopen.com

Dansyl Chloride (DNS-Cl): This is one of the most widely used derivatizing agents for amines. nih.gov It reacts with the secondary amine of this compound under alkaline conditions to form a highly stable sulfonamide derivative. The resulting derivative exhibits significantly increased hydrophobicity and contains a tertiary amine group that enhances protonation and signal response in positive mode electrospray ionization. nih.gov

Dabsyl Chloride (Dabsyl-Cl): Similar to Dansyl chloride, Dabsyl chloride reacts with primary and secondary amines to form stable sulfonamide derivatives. The resulting dabsyl-derivatives are highly chromophoric, which can be advantageous for method development using UV-Vis detection before transferring to a mass spectrometer.

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another effective reagent that reacts with primary and secondary amines under alkaline conditions to yield stable carbamate derivatives. researchgate.netikm.org.my The large, non-polar fluorenylmethoxycarbonyl group drastically increases the hydrophobicity of the analyte, leading to excellent retention on reversed-phase columns.

Benzoyl Chloride (BzCl): Benzoylation is a rapid and efficient derivatization reaction for primary and secondary amines. chromatographyonline.comdaneshyari.comnih.gov The reaction proceeds quickly at room temperature and results in a stable benzamide derivative. chromatographyonline.com The addition of the benzoyl group increases the hydrophobicity and can improve the ionization efficiency of the analyte. chromatographyonline.com

The choice of derivatization strategy can be guided by comparing the properties of the different reagents and the resulting derivatives. The following tables summarize the key features of these common derivatization agents and their application to this compound.

Table 1: Comparison of Common Derivatization Reagents for this compound

Derivatization Reagent Reactive Group Targeted Resulting Derivative Key Advantages for LC-MS
Dansyl Chloride (DNS-Cl) Secondary Amine N-dansyl-derivative Increased hydrophobicity, enhanced ionization, stable derivative nih.gov
Dabsyl Chloride (Dabsyl-Cl) Secondary Amine N-dabsyl-derivative Increased hydrophobicity, chromophoric tag, stable derivative
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Secondary Amine N-FMOC-derivative Significant increase in hydrophobicity, stable derivative researchgate.netikm.org.my
Benzoyl Chloride (BzCl) Secondary Amine N-benzoyl-derivative Rapid reaction, increased hydrophobicity, stable derivative chromatographyonline.comdaneshyari.comnih.gov

Table 2: Typical Reaction Conditions for Derivatization of Secondary Amines

Reagent pH Temperature Reaction Time
Dansyl Chloride (DNS-Cl) Alkaline (e.g., pH 9.8 carbonate buffer) Room Temperature to 60°C 30-60 minutes nih.gov
Dabsyl Chloride (Dabsyl-Cl) Alkaline (e.g., pH 8.5-9.5) Elevated (e.g., 70°C) 15-30 minutes
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Alkaline (e.g., borate buffer pH 10-11.4) Room Temperature ~40 minutes ikm.org.mynih.gov
Benzoyl Chloride (BzCl) Alkaline (e.g., sodium carbonate) Room Temperature < 1 minute chromatographyonline.com

It is important to note that while the target compound contains a nitro group, the aforementioned derivatization strategies focus on the more nucleophilic secondary amine. The nitro group is generally not reactive under these conditions. The presence of the electron-withdrawing nitro group on the phenyl ring may have a minor influence on the nucleophilicity of the benzylic secondary amine, but it does not prevent the derivatization reaction. Optimization of the reaction conditions, such as pH, reagent concentration, and reaction time, is crucial to ensure complete derivatization and to minimize the formation of by-products, which is a standard practice in the development of robust metabolomics methods.

Compound Names Mentioned in the Article:

Compound Name
This compound
Dansyl chloride
Dabsyl chloride
9-fluorenylmethoxycarbonyl chloride

Future Directions and Emerging Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

While standard synthetic routes to N-benzyl cyclopropanamines exist, future research will likely focus on creating more novel, efficient, and scalable methodologies. The classical approach may involve the reductive amination of 3-nitrobenzaldehyde (B41214) with cyclopropylamine (B47189) or the nucleophilic substitution of a 3-nitrobenzyl halide with cyclopropylamine. However, emerging strategies aim to improve yields, reduce reaction times, and enhance substrate scope.

Synthetic Strategy Description Potential Advantages Key Reagents/Conditions
Reductive Amination Reaction of 3-nitrobenzaldehyde with cyclopropylamine in the presence of a reducing agent.Direct, often one-pot.NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst
Nucleophilic Substitution Reaction of 3-nitrobenzyl bromide with cyclopropylamine.Straightforward, utilizes common starting materials.Mild base, polar aprotic solvent
Catalytic C-N Coupling Transition-metal-catalyzed coupling of a 3-nitrophenyl precursor with cyclopropylamine.High efficiency, broad functional group tolerance.Palladium or Copper catalysts, specific ligands
Michael-Initiated Ring Closure Adaptation of methods for synthesizing substituted cyclopropanes. nih.govForms highly functionalized rings, good stereocontrol.Base (e.g., K₂CO₃), suitable Michael acceptor

Advanced Mechanistic Elucidation of Reactivity Pathways

A deeper understanding of the reactivity of N-[(3-nitrophenyl)methyl]cyclopropanamine is crucial for its application. The molecule possesses three key reactive sites: the nitroaromatic system, the secondary amine, and the cyclopropane (B1198618) ring.

Nitro Group Transformation : The nitro group is a versatile functional handle. Its reduction under various conditions can yield the corresponding aniline (B41778) derivative, N-[(3-aminophenyl)methyl]cyclopropanamine, which is a critical precursor for further functionalization, such as in the synthesis of amides, sulfonamides, or for use in Sandmeyer-type reactions.

Amine Reactivity : The secondary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and the formation of N-nitrosamines under specific conditions. rsc.org

Photochemical Pathways : Research into the photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) suggests that the nitro group can be photolabile. researchgate.net Upon excitation with light, nitroaromatic compounds can undergo complex reactions, including rearrangement to form nitrite (B80452) intermediates or cleavage of the C-NO₂ bond to form radical species. researchgate.net Investigating these pathways for this compound could open up novel photochemical applications.

Functional Group Potential Reaction Product Type Significance
**Nitro Group (-NO₂) **Catalytic HydrogenationAniline DerivativeKey intermediate for diverse functionalization
Photochemical Rearrangement researchgate.netNitrite or Phenolic SpeciesNovel reactivity, potential for new materials
Secondary Amine (-NH-) AcylationAmideIntroduction of diverse substituents, modulation of properties
N-Nitrosation rsc.orgN-NitrosamineStudy of metabolic pathways, potential for toxicology research
Aromatic Ring Electrophilic Aromatic SubstitutionSubstituted Phenyl RingFurther functionalization (e.g., halogenation, nitration)

Expansion of Pharmacological Target Space and Therapeutic Applications

The cyclopropane ring is a "bioisostere" of a phenyl group or a vinyl group and is present in numerous biologically active compounds, valued for introducing conformational rigidity and improving metabolic stability. nih.gov Similarly, substituted phenylcyclopropane derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects. nih.gov

Future research should focus on a systematic evaluation of this compound and its derivatives against a broad panel of biological targets. The primary amino derivative, obtained from the reduction of the nitro group, is a particularly attractive starting point for generating a library of analogs for high-throughput screening. The structural alerts from related compounds suggest potential applications in oncology and neuroscience.

Structural Analog Class Reported Biological Activities Potential Therapeutic Area Reference
1-Phenylcyclopropane CarboxamidesAnti-inflammatory, Antitumor, AntibacterialOncology, Infectious Diseases nih.gov
Cyclopropane-containing compoundsDiverse CNS activitiesNeurology, Psychiatry nih.gov
N-Arylmethyl AminesEnzyme inhibition (e.g., MAO, LSD1)Neurology, OncologyGeneral knowledge

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be powerfully applied to the scaffold of this compound to accelerate the design of new, optimized molecules.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and testing their biological activity, ML models can be trained to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on the core structure, optimized for specific properties such as binding affinity to a target protein, improved solubility, or reduced toxicity.

Reaction Prediction: AI tools can predict the outcomes of chemical reactions, helping chemists to design more efficient and successful synthetic routes for derivatives.

AI/ML Application Objective Methodology Expected Outcome
Virtual Screening Identify potential biological targets.Docking simulations of the compound against libraries of protein structures.A ranked list of proteins that may bind to the compound.
Lead Optimization Improve potency and ADMET properties.QSAR modeling, generative chemistry.Novel compound structures with predicted high activity and good drug-like properties.
Synthetic Route Planning Design efficient synthesis pathways.Retrosynthesis prediction algorithms.Step-by-step reaction plans to create target derivatives.

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. rsc.orgmdpi.com The synthesis of this compound and its future derivatives represents a clear opportunity to implement these sustainable practices. jddhs.com

Key green approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis: Employing highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous metal catalysts, to minimize waste. jddhs.comnih.gov

Energy Efficiency: Utilizing energy-efficient technologies like microwave irradiation or continuous flow processing, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. researchgate.net

Green Chemistry Principle Conventional Approach Sustainable Alternative Benefit
Safer Solvents Use of chlorinated solvents (e.g., Dichloromethane)Use of water, ethanol, or solvent-free conditions. rsc.orgReduced toxicity and environmental pollution. jddhs.com
Catalysis Stoichiometric reagentsBiocatalysis or recyclable heterogeneous catalysts. nih.govHigher efficiency, less waste, easier product purification.
Energy Efficiency Conventional reflux heating for extended periods.Microwave-assisted synthesis or flow chemistry. researchgate.netDrastic reduction in reaction time and energy usage.
Renewable Feedstocks Petroleum-based starting materials.Use of bio-based precursors where possible. jddhs.comnih.govReduced carbon footprint and reliance on fossil fuels.

Q & A

Q. What are the recommended synthetic routes for N-[(3-nitrophenyl)methyl]cyclopropanamine, and what factors influence yield optimization?

The synthesis typically involves:

  • Nitro group introduction : Electrophilic substitution on benzyl precursors to install the 3-nitrophenyl moiety.
  • Cyclopropanation : Reaction of a methylene intermediate with diazomethane or via transition-metal-catalyzed methods to form the cyclopropane ring .
  • Purification : Chromatography or recrystallization to isolate the product. Yield optimization depends on solvent choice (e.g., dioxane enhances cyclopropanation efficiency), temperature control, and catalyst selection (e.g., Rh(II) complexes) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key techniques include:

  • NMR spectroscopy : To verify the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and nitro group placement.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the cyclopropane ring .
  • Mass spectrometry : Confirms molecular weight (192.21 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and chemical safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as nitroaromatics may release toxic fumes (e.g., NOx) under heat .
  • Storage : Keep in a cool, dry environment away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 3-nitrophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

The nitro group’s strong electron-withdrawing effect:

  • Deactivates the benzene ring , directing nucleophilic attacks to meta/para positions.
  • Enhances electrophilicity of the adjacent methylene group, facilitating SN2 reactions with amines or thiols. Comparative studies with non-nitrated analogs (e.g., 5-methylthiophene derivatives) show reduced reactivity, highlighting the nitro group’s role .

Q. What methodological approaches are employed to analyze contradictions in reported biological activities of structurally similar cyclopropanamine derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3-nitro vs. 5-bromothiophene) on enzyme inhibition (e.g., LSD1) using IC50 assays .
  • Data normalization : Control for assay variability (e.g., cell line differences) when reconciling conflicting activity reports.
  • Computational docking : Predict binding modes to explain discrepancies (e.g., steric clashes due to nitro vs. chloro substituents) .

Q. How can computational modeling predict the binding affinity of this compound to epigenetic regulatory enzymes like LSD1?

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the nitro group and LSD1’s FAD-binding pocket.
  • Density Functional Theory (DFT) : Calculate charge distribution to assess hydrogen-bonding potential with catalytic residues (e.g., Lys661) .
  • MD simulations : Evaluate stability of the ligand-enzyme complex over time .

Q. What advanced crystallization techniques resolve structural ambiguities in nitroaromatic cyclopropanamine derivatives?

  • High-resolution X-ray diffraction : Use synchrotron radiation (λ < 1 Å) to resolve electron density maps for nitro group orientation .
  • Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify packing motifs influencing crystal stability .
  • Twinned data refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning common in strained cyclopropane systems .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.